(4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two fluorobenzyl groups and two phenyl groups attached to an imidazolium core. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride typically involves a multi-step process. The initial step often includes the preparation of the imidazolium core, followed by the introduction of the fluorobenzyl and phenyl groups. Common reagents used in these reactions include fluorobenzyl bromide, phenylboronic acid, and various catalysts to facilitate the coupling reactions. The reaction conditions may involve elevated temperatures and inert atmospheres to ensure the desired product’s purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolium salts with different oxidation states.
Reduction: Reduction reactions can convert the imidazolium core to imidazoline derivatives.
Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products
The major products formed from these reactions include various imidazolium salts, imidazoline derivatives, and substituted imidazolium compounds. These products can be further utilized in different applications, depending on their chemical properties.
Scientific Research Applications
Chemistry
In chemistry, (4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride is used as a precursor for synthesizing other complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with biomolecules makes it valuable for investigating biochemical pathways and developing new diagnostic tools.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may enable the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and neurodegenerative disorders.
Industry
In industrial applications, this compound can be used as a catalyst or intermediate in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various manufacturing processes, including polymerization and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: This compound shares structural similarities with (4S,5S)-1,3-Bis(2-fluorobenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium chloride, particularly in the presence of benzyl and phenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new scientific research avenues and developing innovative applications in various fields.
Properties
Molecular Formula |
C29H25ClF2N2 |
---|---|
Molecular Weight |
475.0 g/mol |
IUPAC Name |
(4R,5R)-1,3-bis[(2-fluorophenyl)methyl]-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C29H25F2N2.ClH/c30-26-17-9-7-15-24(26)19-32-21-33(20-25-16-8-10-18-27(25)31)29(23-13-5-2-6-14-23)28(32)22-11-3-1-4-12-22;/h1-18,21,28-29H,19-20H2;1H/q+1;/p-1/t28-,29-;/m1./s1 |
InChI Key |
LTYNXQWOXHZYGR-PQQSRXGVSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H]([N+](=CN2CC3=CC=CC=C3F)CC4=CC=CC=C4F)C5=CC=CC=C5.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C2C([N+](=CN2CC3=CC=CC=C3F)CC4=CC=CC=C4F)C5=CC=CC=C5.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.